molecular formula C10H11ClO B13626577 (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol

Cat. No.: B13626577
M. Wt: 182.64 g/mol
InChI Key: QQCDRYYOYAQSCH-UHFFFAOYSA-N
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Description

(6-Chloro-2,3-dihydro-1H-inden-4-yl)methanol is a halogenated indene derivative with a hydroxylmethyl group at position 4 and a chlorine substituent at position 6 of the bicyclic indene scaffold. Its molecular formula is C₁₀H₁₁ClO, with a monoisotopic mass of 182.04984 Da and an InChIKey of BUGSVTAEDOIRKR-UHFFFAOYSA-N . The compound’s structure combines aromatic and aliphatic characteristics, with the fused bicyclic system influencing its electronic properties and steric profile. The hydroxyl group enhances polarity, while the chlorine atom contributes to lipophilicity and electronic modulation. This molecule is of interest in medicinal chemistry and materials science, particularly as a building block for bioactive hybrids .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol

InChI

InChI=1S/C10H11ClO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2

InChI Key

QQCDRYYOYAQSCH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)Cl)CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro group and methanol moiety can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (Da) Key Features
(7-Bromo-2,3-dihydro-1H-inden-4-yl)methanol Br at position 7 C₁₀H₁₁BrO 225.10 Higher polarizability due to bromine; potential for stronger van der Waals interactions
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol Cyclohexyl at position 5 C₁₆H₂₀O 228.33 Increased steric bulk and lipophilicity; impacts solubility and target binding
7-Methyl-2,3-dihydro-1H-inden-4-yl acetate Methyl at position 7; acetate ester C₁₂H₁₄O₂ 190.24 Ester group enhances lipophilicity; acts as a prodrug with improved membrane permeability
3-{4-[(7-Hydroxy-6-methyl-2,3-dihydro-1H-inden-4-yl)methyl]-...propanoic acid Hydroxy and methyl at positions 7/6 C₁₉H₂₂N₂O₃ 326.39 Dual functional groups (OH, COOH) enable hydrogen bonding and ionic interactions; bioactive in receptor studies

Electronic and Steric Effects

  • Chlorine vs. Bromine: The chloro substituent in the target compound is less polarizable than bromine in the 7-bromo analogue, leading to weaker London dispersion forces but stronger dipole-dipole interactions. This difference impacts boiling points and solubility in nonpolar solvents .
  • Cyclohexyl vs. Chlorine : The cyclohexyl group in the 5-cyclohexyl analogue introduces significant steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to the smaller chlorine atom .
  • Hydroxyl vs. Ester : The hydroxyl group in the target compound enables hydrogen bonding, enhancing water solubility relative to the acetate ester derivative, which favors lipid membranes .

Spectral and Physical Properties

  • 1H NMR: For the parent compound (2,3-dihydro-1H-inden-4-yl)methanol, aromatic protons resonate at δ 7.12–7.22, while the hydroxylmethyl group appears at δ 4.66. Chlorination at position 6 would deshield adjacent protons, shifting signals downfield .
  • Mass Spectrometry : The target compound’s [M + H-18] fragment at m/z 131.5 aligns with loss of H₂O from the hydroxymethyl group, a pattern consistent with similar indene alcohols .
  • Solubility: The chloro substituent reduces aqueous solubility compared to hydroxylated analogues but improves compatibility with organic solvents like DCM and ethanol .

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